3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a chlorine atom, an ethyl group, and a methyl group attached to the benzothiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.
N-ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3).
Methylation: The methyl group at the 6-position can be introduced using methylating agents like methyl iodide (CH3I).
Carboxamide Formation: The carboxamide group can be formed by reacting the benzothiophene derivative with an appropriate amine, such as ethylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-ethyl-1-benzothiophene-2-carboxamide: Lacks the methyl group at the 6-position.
3-chloro-N-methyl-6-methyl-1-benzothiophene-2-carboxamide: Contains a methyl group instead of an ethyl group at the nitrogen atom.
3-chloro-6-methyl-1-benzothiophene-2-carboxamide: Lacks the ethyl group at the nitrogen atom.
Uniqueness
3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide is unique due to the specific combination of substituents on the benzothiophene core. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-3-14-12(15)11-10(13)8-5-4-7(2)6-9(8)16-11/h4-6H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJNWRAKBUQZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C2=C(S1)C=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976745 |
Source
|
Record name | 3-Chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6124-48-7 |
Source
|
Record name | 3-Chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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